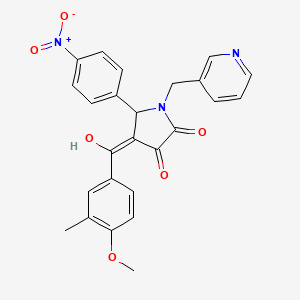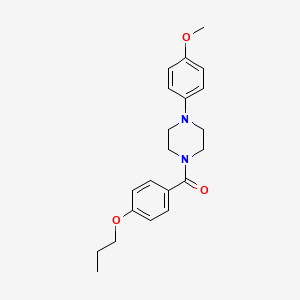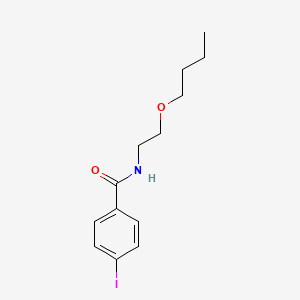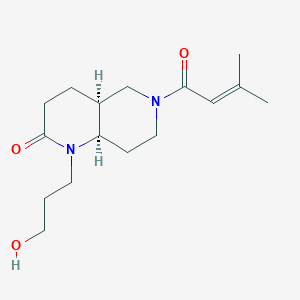![molecular formula C13H12F3N3O B5265258 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline](/img/structure/B5265258.png)
2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline, also known as TFMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline involves the inhibition of several enzymes, which are involved in various cellular processes. Protein kinase C is an enzyme that plays a crucial role in cell proliferation, differentiation, and apoptosis. Tyrosine kinase is involved in the regulation of cell growth and differentiation. Phosphodiesterase is an enzyme that catalyzes the breakdown of cyclic nucleotides, which are involved in various cellular processes such as cell signaling and neurotransmission. By inhibiting these enzymes, this compound can modulate various cellular processes and exhibit its biological activities.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. Additionally, this compound has been reported to possess antimicrobial activity against several bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before using it in lab experiments.
Orientations Futures
There are several future directions for the research on 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline. One of the potential applications of this compound is in the development of novel anticancer drugs. This compound has been found to exhibit potent inhibitory activity against several cancer cell lines, which makes it a promising lead compound for drug development. Additionally, this compound can be used as a tool for studying various cellular processes such as cell proliferation, differentiation, and apoptosis. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its potent inhibitory activity against several enzymes, antitumor, anti-inflammatory, and antimicrobial activities make it a valuable tool for studying various cellular processes. However, its potential toxicity needs to be carefully evaluated before using it in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Méthodes De Synthèse
The synthesis of 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline involves the reaction between 2,3-dichloroquinoxaline and N-trifluoromethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline has been extensively studied for its potential applications in various research fields. It has been found to exhibit potent inhibitory activity against several enzymes such as protein kinase C, tyrosine kinase, and phosphodiesterase. This compound has also been reported to possess antitumor, anti-inflammatory, and antimicrobial activities.
Propriétés
IUPAC Name |
4-quinoxalin-2-yl-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)11-8-19(5-6-20-11)12-7-17-9-3-1-2-4-10(9)18-12/h1-4,7,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPQLVBFFQYSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3N=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5265177.png)
![[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5265182.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5265190.png)

![{2-[2-(benzyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5265210.png)

![ethyl 4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylmethyl)-1H-pyrazole-3-carboxylate](/img/structure/B5265218.png)
![2-(methyl{[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetyl}amino)acetamide](/img/structure/B5265227.png)
![7-[(5-propyl-4-isoxazolyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5265235.png)
![1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5265237.png)
![6-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5265243.png)

![2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5265261.png)

